![molecular formula C14H12N2O3S2 B323141 METHYL 2-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE](/img/structure/B323141.png)
METHYL 2-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE is a complex organic compound with the molecular formula C14H12N2O3S2 and a molecular weight of 320.4 g/mol
Méthodes De Préparation
The synthesis of METHYL 2-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE involves several steps. One common synthetic route includes the reaction of 2-aminobenzoic acid with thienylcarbonyl chloride to form an intermediate product. This intermediate is then reacted with methyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Analyse Des Réactions Chimiques
METHYL 2-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylcarbonyl or carbothioyl groups are replaced by other nucleophiles such as halides or amines.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the ester bond and the formation of carboxylic acids and alcohols.
Applications De Recherche Scientifique
METHYL 2-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of METHYL 2-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
METHYL 2-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE can be compared with other similar compounds, such as:
Methyl 2-({[(2-furylcarbonyl)amino]carbothioyl}amino)benzoate: This compound has a furyl group instead of a thienyl group, which may result in different chemical and biological properties.
Methyl 2-({[(2-pyridylcarbonyl)amino]carbothioyl}amino)benzoate: The presence of a pyridyl group can influence the compound’s reactivity and interactions with biological targets.
Methyl 2-({[(2-phenylcarbonyl)amino]carbothioyl}amino)benzoate: The phenyl group in this compound can affect its solubility and stability compared to the thienyl group.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propriétés
Formule moléculaire |
C14H12N2O3S2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
methyl 2-(thiophene-2-carbonylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C14H12N2O3S2/c1-19-13(18)9-5-2-3-6-10(9)15-14(20)16-12(17)11-7-4-8-21-11/h2-8H,1H3,(H2,15,16,17,20) |
Clé InChI |
OGTRRGBNCYYQRX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CS2 |
SMILES canonique |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


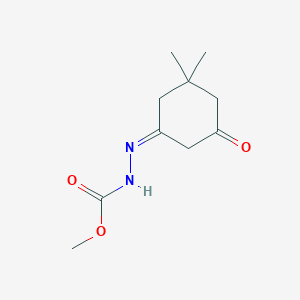
![Methyl 2-[2-(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B323060.png)
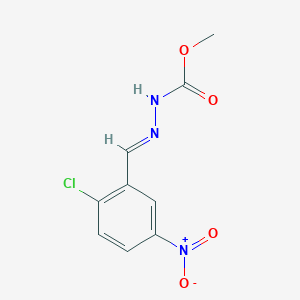
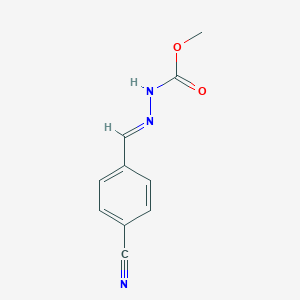
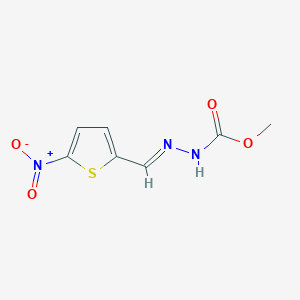
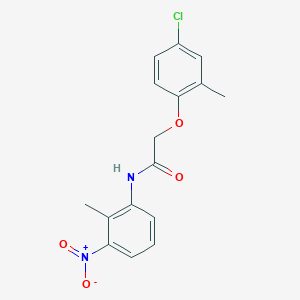
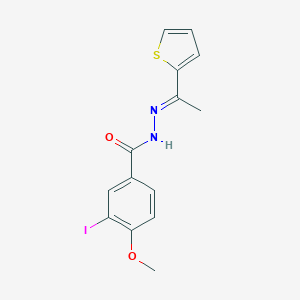
![4,6-dimethyl-1-{[(1E)-1-(4-nitrophenyl)ethylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323069.png)
![4,6-Dimethyl-1-[(3-methylbenzylidene)amino]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323073.png)
![1-[(2,3-Dichlorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323074.png)
![1-{[(1E)-(4-methoxy-1-naphthyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323076.png)
![4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B323077.png)
![1-({(1E)-[3-(benzyloxy)phenyl]methylene}amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323080.png)
![1-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B323082.png)
